trans-3,4-Difluoropiperidine HCl
Overview
Description
Trans-3,4-Difluoropiperidine HCl is a synthetic compound that belongs to the class of piperidine derivatives. It has a CAS Number of 1419101-24-8 and a molecular weight of 157.59 .
Molecular Structure Analysis
The IUPAC name for this compound is (3R,4R)-3,4-difluoropiperidine hydrochloride . The InChI code is 1S/C5H9F2N.ClH/c6-4-1-2-8-3-5(4)7;/h4-5,8H,1-3H2;1H/t4-,5-;/m1./s1 .Physical And Chemical Properties Analysis
Trans-3,4-Difluoropiperidine HCl is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of trans-3,4-Difluoropiperidine HCl, focusing on its unique applications across various fields:
Pharmaceutical Research
Trans-3,4-Difluoropiperidine HCl is a versatile building block in the synthesis of innovative drug candidates. It is particularly valuable for its potential in treating neurological disorders due to its potent enzyme inhibitory effects .
Agrochemical Research
In agriculture, this compound serves as a crucial starting material for the synthesis of advanced crop protection agents. It is used to create potent and selective pesticides .
Chemical Synthesis
The fluorinated nature and reactive properties of Trans-3,4-Difluoropiperidine HCl make it a valuable reagent in chemical synthesis. It is used to create novel compounds with tailored characteristics .
Safety and Hazards
The compound has been classified as potentially causing skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, rinse with plenty of water .
properties
IUPAC Name |
(3R,4R)-3,4-difluoropiperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N.ClH/c6-4-1-2-8-3-5(4)7;/h4-5,8H,1-3H2;1H/t4-,5-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMKCRCSQCCJJO-TYSVMGFPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@@H]1F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-3,4-Difluoropiperidine HCl |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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